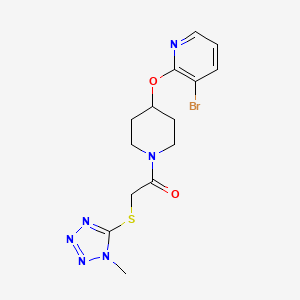

1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone

CAS No.: 1448128-28-6

Cat. No.: VC7476864

Molecular Formula: C14H17BrN6O2S

Molecular Weight: 413.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448128-28-6 |

|---|---|

| Molecular Formula | C14H17BrN6O2S |

| Molecular Weight | 413.29 |

| IUPAC Name | 1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |

| Standard InChI | InChI=1S/C14H17BrN6O2S/c1-20-14(17-18-19-20)24-9-12(22)21-7-4-10(5-8-21)23-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-9H2,1H3 |

| Standard InChI Key | OUIVNURESPTKIY-UHFFFAOYSA-N |

| SMILES | CN1C(=NN=N1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |

Introduction

The compound 1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone represents a chemically complex structure that integrates multiple functional groups, including a bromopyridine moiety, a piperidine ring, and a tetrazole-based thioether. This compound is of interest due to its potential biological and pharmacological applications, particularly in drug discovery and medicinal chemistry.

Structural Features

The molecular structure of the compound is characterized by:

-

Bromopyridine Group: This provides aromaticity and potential for halogen bonding interactions.

-

Piperidine Ring: A saturated nitrogen-containing heterocycle, contributing to solubility and bioavailability.

-

Tetrazole-Thioether Linkage: Known for its bioisosteric properties, mimicking carboxylic acids in drug design.

The combination of these elements suggests that the compound may exhibit significant biological activity, such as enzyme inhibition or receptor binding.

Synthesis

While specific synthesis pathways for this compound were not directly identified in the sources, similar compounds are often synthesized through:

-

Nucleophilic Substitution Reactions: For attaching the bromopyridine group to the piperidine ring.

-

Thiol-Ether Formation: Using methyl-tetrazole-thiol derivatives.

-

Purification Techniques: Recrystallization or chromatographic methods to ensure high purity.

Potential Applications

Based on its structural components, the compound has potential applications in:

-

Antiviral Drug Development: Bromopyridine derivatives have shown promise in targeting viral enzymes .

-

Anti-inflammatory Agents: Tetrazole derivatives are known inhibitors of key inflammatory pathways .

-

Antibacterial Activity: Piperidine derivatives have demonstrated antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Biological Activity

Although specific experimental data for this compound is unavailable, related compounds have been evaluated for:

-

Enzyme Inhibition: Targeting key enzymes like RNA-dependent RNA polymerase in viruses .

-

Molecular Docking Studies: Indicating strong binding affinities to biological targets .

-

Cytotoxicity Assays: Ensuring selective activity without damaging host cells .

Analytical Characterization

The characterization of similar compounds typically involves:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): For molecular weight determination.

-

X-Ray Crystallography: To elucidate three-dimensional structural details.

Comparative Data Table

| Feature | Bromopyridine Derivatives | Piperidine Derivatives | Tetrazole Derivatives |

|---|---|---|---|

| Aromaticity | High | Low | Moderate |

| Bioavailability | Moderate | High | High |

| Known Applications | Antiviral, Antibacterial | CNS Disorders | Anti-inflammatory |

| Typical Synthesis Method | Nucleophilic Substitution | Hydrogenation | Thiol-Ether Formation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume